4-(2-Pyrrol-1-ylethyl)pyridine
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Overview
Description
4-(2-Pyrrol-1-ylethyl)pyridine is an organic compound with the molecular formula C₁₁H₁₂N₂. It consists of a pyridine ring substituted with a 2-pyrrolyl ethyl group. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrol-1-ylethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2-bromoethylpyrrole under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the bromoethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrol-1-ylethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-(2-Pyrrol-1-ylethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Pyrrol-1-ylethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in a six-membered ring.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a pyrrolyl ethyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .
Properties
CAS No. |
6302-13-2 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-(2-pyrrol-1-ylethyl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h1-4,6-9H,5,10H2 |
InChI Key |
KRHSFUIGGFHPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
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